4-bromo-1-sec-butyl-5-(propoxymethyl)-1H-pyrazole
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Overview
Description
4-bromo-1-sec-butyl-5-(propoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a bromine atom, a sec-butyl group, and a propoxymethyl group in this compound makes it unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-sec-butyl-5-(propoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Addition of the sec-butyl group: This can be introduced via alkylation using a suitable sec-butyl halide in the presence of a base.
Attachment of the propoxymethyl group: This can be achieved through an etherification reaction using a propoxymethyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-sec-butyl-5-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction reactions: The compound can be reduced to remove the bromine atom or to modify other functional groups.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution reactions: Products with different functional groups replacing the bromine atom.
Oxidation reactions: Products with additional oxygen-containing functional groups.
Reduction reactions: Products with modified or removed functional groups.
Scientific Research Applications
4-bromo-1-sec-butyl-5-(propoxymethyl)-1H-pyrazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-bromo-1-sec-butyl-5-(propoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-sec-butyl-5-methyl-1H-pyrazole: Similar structure but lacks the propoxymethyl group.
4-bromo-1-sec-butyl-5-ethyl-1H-pyrazole: Similar structure but has an ethyl group instead of a propoxymethyl group.
4-bromo-1-sec-butyl-5-(methoxymethyl)-1H-pyrazole: Similar structure but has a methoxymethyl group instead of a propoxymethyl group.
Uniqueness
4-bromo-1-sec-butyl-5-(propoxymethyl)-1H-pyrazole is unique due to the presence of the propoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to similar compounds, making it valuable for specific applications.
Properties
IUPAC Name |
4-bromo-1-butan-2-yl-5-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-4-6-15-8-11-10(12)7-13-14(11)9(3)5-2/h7,9H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZIVXPEZJFLLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1C(C)CC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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